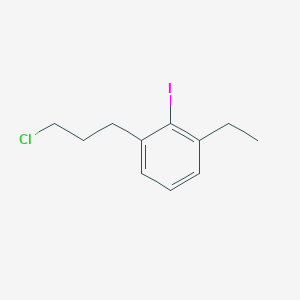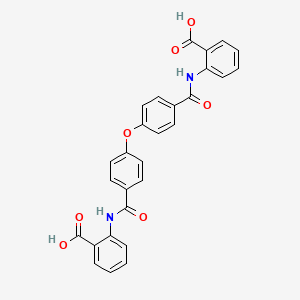
2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C28H20N2O7 and a molecular weight of 496.48 g/mol . This compound is characterized by its unique structure, which includes two benzoyl groups connected by an oxybis(benzoyl) linkage and two azanediyl groups. It is often used as a building block in the synthesis of more complex molecules and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid typically involves the reaction of 4,4’-oxybis(benzoyl chloride) with 2-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of byproducts. Purification is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学研究应用
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4’-((Pyridine-2,6-dicarbonyl)bis(azanediyl))dibenzoic acid: This compound has a similar structure but includes a pyridine ring, which can alter its chemical properties and reactivity.
4,4’-((Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid):
Uniqueness
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is unique due to its oxybis(benzoyl) linkage, which provides specific steric and electronic characteristics. This makes it particularly useful in the synthesis of materials with high thermal stability and mechanical strength .
属性
CAS 编号 |
328265-32-3 |
|---|---|
分子式 |
C28H20N2O7 |
分子量 |
496.5 g/mol |
IUPAC 名称 |
2-[[4-[4-[(2-carboxyphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H20N2O7/c31-25(29-23-7-3-1-5-21(23)27(33)34)17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI 键 |
UIRNMCRFFYWCBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


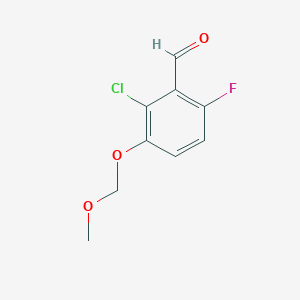
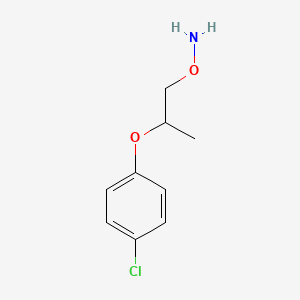
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

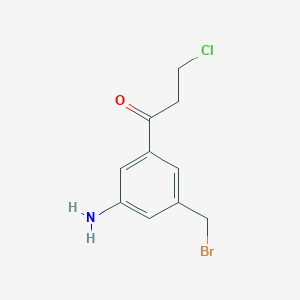
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
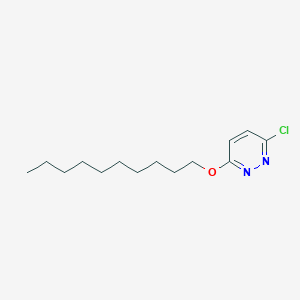
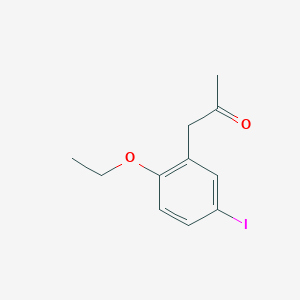

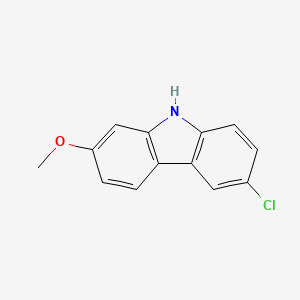

![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
